molecular formula C5H4N2O5 B1392960 5-Methyl-4-nitro-3-isoxazolecarboxylic acid CAS No. 960225-75-6

5-Methyl-4-nitro-3-isoxazolecarboxylic acid

Cat. No.: B1392960
CAS No.: 960225-75-6
M. Wt: 172.1 g/mol
InChI Key: GIRMISJOXYRPLD-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-3-isoxazolecarboxylic acid is a chemical compound with the molecular formula C5H4N2O5 . It is a solid substance .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-methylisoxazole-3-carboxylic acid with potassium nitrate and sulfuric acid. The mixture is warmed to 50°C and stirred for 4 hours. After cooling, the mixture is neutralized with sodium bicarbonate and extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The InChI key for this compound is GIRMISJOXYRPLD-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 172.1 . The melting point is between 144 - 148 °C and the boiling point is approximately 308.3±22.0 °C .

Scientific Research Applications

Immunomodulatory Effects

5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a derivative of 5-methyl-4-nitro-3-isoxazolecarboxylic acid, has been studied for its immunomodulatory activity in vitro. It showed no cytotoxic effects on murine cell lines and stimulated the proliferation of lymphocytes and macrophages. This compound also increased the production of interleukin-1β in murine peritoneal macrophages stimulated with LPS, demonstrating its potential as an immunomodulatory agent (Drynda et al., 2014).

Chemical Synthesis and Transformations

The compound has been utilized in various chemical syntheses and transformations. For example, nitration of related compounds has led to the development of derivatives with potential applications in different chemical fields. These derivatives have been analyzed using techniques like NMR spectroscopy (Barry et al., 1969).

Catalytic Asymmetric Reactions

In another study, an enantioselective 1,6-Michael addition reaction of arylthiols to a range of 3-methyl-4-nitro-5-alkenyl-isoxazoles was developed. This process is significant for synthesizing optically active chiral sulfur compounds, demonstrating the versatility of this compound derivatives in catalytic asymmetric reactions (Pei et al., 2011).

Antimicrobial Activity

A study on novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, a compound structurally related to this compound, highlighted its potential antimicrobial activity. These derivatives showed significant bioactivity against Gram-positive bacteria, underscoring the potential of such compounds in antimicrobial research (Paruch et al., 2021).

Effects on Lymphocyte Subsets and Humoral Immune Response

Another derivative, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, showed effects on lymphocyte subsets and humoral immune response in mice. It modulated the percentage and absolute number of T and B lymphocytes and enhanced the humoral immune response, indicating its potential for treating autoimmune diseases or as an adjuvant in vaccine efficacy (Drynda et al., 2015).

Safety and Hazards

The safety data sheet for 5-Methyl-4-nitro-3-isoxazolecarboxylic acid indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

The primary target of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid is glutathione peroxidase 4 . Glutathione peroxidase 4 is an enzyme that plays a crucial role in protecting the organism from oxidative damage.

Mode of Action

The compound interacts with glutathione peroxidase 4, inhibiting its function

Biochemical Pathways

The inhibition of glutathione peroxidase 4 affects the glutathione metabolic pathway . This enzyme is responsible for reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water. Inhibition of this enzyme can lead to an increase in oxidative stress within the cell.

Pharmacokinetics

It is known that the compound is a solid at room temperature , and it is recommended to be stored in a dry place, under -20°C . These properties may affect the compound’s bioavailability and pharmacokinetics.

Result of Action

The inhibition of glutathione peroxidase 4 by this compound can lead to an increase in oxidative stress within the cell . Oxidative stress can damage all components of the cell, including proteins, lipids, and DNA, which may lead to various diseases.

Action Environment

Environmental factors such as temperature and humidity can influence the stability of this compound . Furthermore, these factors, along with the specific conditions within the body, can influence the compound’s action and efficacy. For example, the pH level within different parts of the body can affect the compound’s solubility and therefore its bioavailability.

Biochemical Analysis

Biochemical Properties

5-Methyl-4-nitro-3-isoxazolecarboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione peroxidase 4, where this compound acts as an inhibitor . This interaction is crucial for understanding the structure-activity relationships of enzyme inhibitors. Additionally, this compound can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. In particular, this compound has been observed to impact the expression of genes involved in oxidative stress response and apoptosis . These effects are critical for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites. For example, its interaction with glutathione peroxidase 4 involves the formation of a stable complex that prevents the enzyme from catalyzing its reaction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. It has been observed that this compound is relatively stable when stored under appropriate conditions, such as in a sealed container at low temperatures . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, this compound can cause toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific tissues . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O5/c1-2-4(7(10)11)3(5(8)9)6-12-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRMISJOXYRPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679331
Record name 5-Methyl-4-nitro-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960225-75-6
Record name 5-Methyl-4-nitro-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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